6-Ethylthieno[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATHMKUMJANYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651720 | |
| Record name | 6-Ethylthieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879873-49-1 | |
| Record name | 6-Ethylthieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Ethylthieno 2,3 D Pyrimidin 4 Amine and Its Derivatives
General Synthetic Strategies for Thieno[2,3-d]pyrimidines
The construction of the thieno[2,3-d]pyrimidine (B153573) scaffold is predominantly achieved through the cyclization of appropriately substituted 2-aminothiophenes. A cornerstone in the synthesis of these precursors is the Gewald reaction, a multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes. rsc.orgresearchgate.net Starting from an aldehyde or ketone, an active methylene (B1212753) nitrile, and elemental sulfur, the Gewald reaction yields 2-aminothiophene-3-carbonitriles or -3-carboxylates, which are versatile intermediates for the subsequent pyrimidine (B1678525) ring formation. nih.gov
Cyclization Reactions
Once the 2-aminothiophene intermediate is obtained, various cyclization strategies can be employed to construct the fused pyrimidine ring. The choice of the cyclizing agent determines the substitution pattern of the resulting thieno[2,3-d]pyrimidine.
The reaction of 2-aminothiophene derivatives with various carbonyl compounds is a common method for the synthesis of thieno[2,3-d]pyrimidin-4-ones. For instance, 2-aminothiophene-3-carboxamides can undergo cyclization with acyl chlorides to yield thieno[2,3-d]pyrimidin-4-one derivatives. scielo.br The initial step involves the acylation of the 2-amino group, followed by an intramolecular cyclization.
A general representation of this process is the reaction of a 2-aminothiophene-3-carboxamide (B79593) with an acid chloride, which proceeds through an intermediate amide that subsequently cyclizes to form the thieno[2,3-d]pyrimidin-4-one. core.ac.uk
Nitrile-containing reactants also serve as effective partners in the cyclization to form the pyrimidine ring. For example, 2-aminothiophene-3-carbonitriles can react with various reagents to afford the thieno[2,3-d]pyrimidine core. One such approach involves the reaction with chloroformamidine (B3279071) hydrochloride, which leads to the formation of 4-aminothieno[2,3-d]pyrimidines. nih.gov
The synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile via a Gewald reaction, followed by amination with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), yields an intermediate that can undergo a Dimroth rearrangement upon condensation with anilines to produce various N-substituted thieno[2,3-d]pyrimidin-4-amines. scielo.brresearchgate.net
The reaction of 2-aminothiophene-3-carboxylates with urea (B33335) is a direct method for the synthesis of thieno[2,3-d]pyrimidine-2,4-diones. ijacskros.com This reaction involves heating a mixture of the two components, leading to the formation of the fused pyrimidine ring with oxo groups at positions 2 and 4. These diols can then be converted to the corresponding 2,4-dichlorothieno[2,3-d]pyrimidines by treatment with a chlorinating agent like phosphoryl chloride (POCl3). ijacskros.com The resulting dichloro derivative is a versatile intermediate for further functionalization, as the chlorine atoms can be selectively displaced by various nucleophiles, such as amines, to introduce diversity at these positions. ijacskros.comnih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| Methyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |
| Thieno[2,3-d]pyrimidine-2,4-diol | POCl3 | 2,4-Dichlorothieno[2,3-d]pyrimidine | ijacskros.com |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | Various Amines | 2-Chloro-N-substituted-thieno[2,3-d]pyrimidin-4-amines | ijacskros.com |
The introduction of an amino group at the 4-position of the thieno[2,3-d]pyrimidine ring can be achieved through nucleophilic substitution of a suitable leaving group, typically a chlorine atom. As mentioned previously, 4-chlorothieno[2,3-d]pyrimidines, prepared from the corresponding 4-oxo derivatives, readily react with a wide range of amines and hydrazines to yield the corresponding 4-amino or 4-hydrazinyl derivatives. nih.gov This method is highly versatile for creating a library of compounds with different substituents at the 4-position. For the synthesis of the target molecule, 6-Ethylthieno[2,3-d]pyrimidin-4-amine, a potential route would involve the reaction of 4-chloro-6-ethylthieno[2,3-d]pyrimidine (B1349432) with ammonia (B1221849) or an ammonia equivalent.
| Starting Material | Reagent | Product | Reference |
| 4-Chlorothieno[2,3-d]pyrimidines | Various Amines | 4-Alkylamino/Arylamino-thieno[2,3-d]pyrimidines | nih.gov |
Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, MCRs have been developed that bring together several starting materials to rapidly construct the core structure. researchgate.net A one-pot reaction involving 2H-thieno[2,3-d] ijacskros.comrsc.orgoxazine-2,4(1H)-diones, aromatic aldehydes, and primary amines (such as benzylamine) can yield 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov
The initial step in the synthesis of the oxazine-dione precursors often involves a three-step sequence starting from a suitable cyclic ketone or other appropriate starting material. nih.gov
Targeted Synthesis of this compound Analogs
Strategic functionalization of the thienopyrimidine core is essential for developing analogs with specific properties. The substituents on the thiophene (B33073) ring of the final product are determined by the initial choice of carbonyl compound and activated nitrile in the Gewald reaction. arkat-usa.org To obtain the 6-ethyl group specifically, the synthesis would start with a four-carbon carbonyl compound, such as butanal, which provides the ethyl group at the desired position on the thiophene ring precursor. researchgate.net
Further modifications can be made to the core structure. For instance, after the formation of the 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, the 4-oxo group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). nih.govmdpi.com This 4-chloro derivative is a versatile intermediate that can undergo nucleophilic aromatic substitution (SNAr) with various amines to introduce diversity at the 4-position, ultimately yielding compounds like this compound. nih.govmdpi.com
The synthesis of halogenated intermediates, such as 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, provides a critical handle for further synthetic elaboration through cross-coupling reactions. The synthesis of such an intermediate would begin with the preparation of the corresponding 2-aminothieno[2,3-d]pyrimidin-4(3H)-one.
While direct synthesis of the 5-iodo-6-ethyl derivative is not explicitly detailed in the provided context, the general strategy would involve electrophilic iodination of the thieno[2,3-d]pyrimidine ring system. Reagents such as N-iodosuccinimide (NIS) are commonly used for the iodination of electron-rich heterocyclic systems. The position of iodination would be directed by the existing substituents on the ring. This key iodinated intermediate can then be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of functional groups at the 5-position, significantly expanding the chemical diversity of the synthesized analogs. evitachem.com
The Aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles and can be applied to the formation of the pyrimidine ring in thienopyrimidine systems. wikipedia.orgscispace.com This reaction involves the interaction of an iminophosphorane (also known as an aza-ylide) with a carbonyl group to form an imine. wikipedia.org
In the context of thienopyrimidine synthesis, an intramolecular Aza-Wittig reaction is particularly useful. scispace.com The strategy would involve a thiophene precursor bearing both an azide (B81097) and a carbonyl-containing functional group (like an ester or ketone) at appropriate positions. The azide is converted in situ to an iminophosphorane upon reaction with a phosphine, typically triphenylphosphine. This intermediate then undergoes an intramolecular reaction with the carbonyl group to close the pyrimidine ring. scispace.comresearchgate.net This method is valued for its mild reaction conditions and high yields, providing an elegant route to complex heterocyclic structures. scispace.com The reaction can also be used in an intermolecular fashion, for example, by reacting an iminophosphorane with an isocyanate to form a carbodiimide, which can then cyclize. researchgate.net
Structural Elucidation and Characterization Techniques
The definitive identification and confirmation of the structure of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ijacskros.comscielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation.
¹H NMR: The proton NMR spectrum provides distinct signals for each unique proton environment. For this compound, the spectrum is expected to show a sharp singlet in the downfield region (δ 8.0-8.5 ppm) corresponding to the C2 proton of the pyrimidine ring. scielo.br The C5 proton on the thiophene ring would appear as a singlet around δ 7.0-7.5 ppm. A broad singlet, typically integrating to two protons, is characteristic of the amino (NH₂) group. The ethyl group at the C6 position will present a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, consistent with their respective spin-spin coupling. scielo.br
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The spectrum for this compound would show eight distinct signals. The chemical shifts of the carbons in the heterocyclic rings are characteristic of the thienopyrimidine system. scielo.brmdpi.com For instance, the pyrimidine carbons (C2, C4, C4a, C7a) and thiophene carbons (C5, C6) would appear in the aromatic region (δ 110-170 ppm). The ethyl group carbons would be found in the upfield aliphatic region. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. ijacskros.com Aromatic C-H stretching is observed around 3100 cm⁻¹. The spectrum also contains characteristic stretches for C=N and C=C bonds of the fused heterocyclic system in the 1550-1650 cm⁻¹ range. ijacskros.commdpi.com
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the molecular formula. For this compound (C₈H₉N₃S), high-resolution mass spectrometry (HRMS) would confirm the exact mass. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).
The table below summarizes the expected characterization data for this compound, compiled from analyses of analogous structures. nih.govijacskros.comscielo.brmdpi.com
| Technique | Data Type | Expected Observations |
| ¹H NMR | Chemical Shift (δ ppm) | ~8.3 (s, 1H, H-2), ~7.2 (s, 1H, H-5), ~5.9 (br s, 2H, NH₂), ~2.8 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ ppm) | ~158 (C4), ~154 (C2), ~152 (C7a), ~135 (C6), ~120 (C5), ~115 (C4a), ~24 (-CH₂-), ~15 (-CH₃) |
| IR | Wavenumber (cm⁻¹) | ~3450, 3320 (N-H stretch), ~3100 (Aromatic C-H stretch), ~2970 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1575 (C=C stretch) |
| MS (ESI) | m/z | [M+H]⁺ at ~180.0590 |
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For thieno[2,3-d]pyrimidine (B153573) derivatives, DFT calculations provide a foundational understanding of their intrinsic characteristics that govern their chemical behavior and biological activity.
Analysis of Electronic Structure and Frontier Molecular Orbitals
The electronic properties of thieno[2,3-d]pyrimidine derivatives are largely determined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are critical in defining the molecule's ability to donate or accept electrons, which is fundamental to its reactivity and interaction with biological macromolecules. libretexts.org
The HOMO is associated with the capacity to donate electrons, acting as a nucleophile, while the LUMO is linked to the ability to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.org
DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine these values for related heterocyclic systems. materialsciencejournal.org For thieno[2,3-d]pyrimidine structures, the HOMO is typically distributed over the electron-rich thiophene (B33073) and pyrimidine (B1678525) rings, while the LUMO is also localized across the fused ring system. mdpi.com These calculations help in understanding the charge distribution and the sites most susceptible to electrophilic or nucleophilic attack.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.6 to -6.0 | Electron-donating capability |
| ELUMO | -3.0 to -3.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 2.5 to 3.0 | Chemical reactivity and stability |
Bond-Length Alterations and Geometrical Parameter Analysis
DFT optimizations provide precise information on the molecule's geometry, including bond lengths, bond angles, and dihedral angles. Studies on related crystal structures confirm that the benzothieno and pyrimidine rings are nearly coplanar. nih.gov The calculated geometrical parameters are generally in good agreement with experimental data from X-ray crystallography. Analysis of these parameters reveals the nature of the chemical bonds; for instance, the C-S bonds in the thiophene ring and the C-N bonds in the pyrimidine ring exhibit lengths that are intermediate between single and double bonds, confirming the delocalized π-electron system. The presence of the ethyl group is expected to cause minor alterations in the local geometry of the thiophene ring compared to an unsubstituted parent compound.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule inhibitors to the active sites of their protein targets.
Ligand-Protein Interaction Profiling and Mechanism Prediction
Molecular docking studies have been extensively performed on thieno[2,3-d]pyrimidine derivatives to elucidate their interaction profiles with various protein kinases and enzymes, which helps in predicting their mechanism of action. nih.govbohrium.comnih.gov The thieno[2,3-d]pyrimidine scaffold is recognized as a "hinge-binding" motif, particularly in kinase inhibition.
The typical interaction profile involves:
Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring (typically N1 or N3) and the exocyclic 4-amino group are crucial hydrogen bond donors and acceptors. They frequently form key hydrogen bonds with backbone amide groups of the hinge region in protein kinases like EGFR. nih.govnih.gov
Hydrophobic Interactions: The fused thiophene ring and its substituents, such as the ethyl group at the C6 position, engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site, contributing significantly to binding affinity. nih.gov
Aromatic Interactions: The aromatic nature of the heterocyclic system can lead to π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
These interaction patterns predict that 6-Ethylthieno[2,3-d]pyrimidin-4-amine and its analogs likely function as competitive inhibitors, occupying the same binding site as the natural substrate or cofactor (e.g., ATP in kinases). nih.gov
Prediction of Binding Modes and Affinities with Target Enzymes (e.g., DHFR, TS)
Derivatives of this compound have been specifically investigated as inhibitors of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), two crucial enzymes in nucleotide biosynthesis and established targets for anticancer drugs. nih.govnih.govwikipedia.org
X-ray crystal structures of a closely related classical analogue, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, in complex with DHFR have shown that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode. nih.govnih.gov This means it occupies the same pocket as the pteridine (B1203161) ring of the natural substrate, folic acid. The 2-amino group on the pyrimidine ring is a key feature, mimicking the interactions of the 2,4-diaminopyrimidine (B92962) core of classical antifolates like methotrexate. ebi.ac.uk
The dual inhibition of both TS and DHFR by these compounds is a significant advantage. nih.gov Compound 2 , a classical analogue, was found to be an excellent dual inhibitor of human TS (IC₅₀ = 54 nM) and human DHFR (IC₅₀ = 19 nM). nih.govnih.gov
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | Human Thymidylate Synthase (TS) | 54 |
| Human Dihydrofolate Reductase (DHFR) | 19 |
Virtual Screening for Lead Identification and Optimization
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the thieno[2,3-d]pyrimidine class of compounds, this approach is integral to identifying novel hits and optimizing existing leads.
Researchers utilize both ligand-based and structure-based virtual screening methods. In a typical structure-based approach, a library of compounds is docked into the active site of a target protein, such as a kinase, to predict binding affinities and modes. For instance, new thieno[2,3-d]pyrimidine derivatives have been designed and evaluated as potential inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K) using molecular docking studies to guide the design process. nih.govrsc.orgnih.gov These studies help in prioritizing which derivatives to synthesize, focusing on those predicted to have the most favorable interactions with the target's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com For thieno[2,3-d]pyrimidine derivatives, QSAR studies are vital for understanding how structural variations influence their therapeutic effects.
Prediction of Biological Activity Based on Structural Properties
QSAR models are developed by correlating variations in the physicochemical properties (descriptors) of a series of compounds with their measured biological activities. For classes of compounds related to this compound, 3D-QSAR studies have been successfully employed to predict biological activity. These models use descriptors derived from the three-dimensional structure of the molecules, such as steric and electrostatic fields.
For example, a 3D-QSAR study on a series of thieno[3,4-d]pyrimidine (B1628787) derivatives as HIV-1 reverse transcriptase inhibitors demonstrated good stability and predictive ability. nih.gov The statistical robustness of such models is key to their predictive power.
Table 1: Example of Statistical Results from a 3D-QSAR Study on Thieno[3,4-d]pyrimidine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-validated r²) |
|---|---|---|
| CoMFA | 0.594 | 0.974 |
| CoMSIA | 0.528 | 0.965 |
Data sourced from a study on HIV-1 RT inhibitors, illustrating the predictive capacity of such models. nih.gov
These models allow researchers to predict the activity of novel, unsynthesized thieno[2,3-d]pyrimidine analogues, thereby prioritizing the most promising candidates for synthesis and biological testing.
Identification of Key Structural Fragments Contributing to Ligand Activity
A major advantage of QSAR modeling, particularly 3D-QSAR, is the generation of contour maps. These maps visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish biological activity.
Steric Contour Maps : These maps indicate where bulky or sterically favorable groups increase activity (often shown in green) and where they decrease activity (often shown in yellow).
Electrostatic Contour Maps : These maps highlight regions where electropositive groups (blue) or electronegative groups (red) are favorable for activity.
Application of Artificial Intelligence and Machine Learning in QSAR Model Development
The field of QSAR is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to build more sophisticated and predictive models. nih.gov Traditional QSAR methods often rely on linear regression techniques, but ML algorithms like Random Forests, Support Vector Machines, and Deep Neural Networks can capture complex, non-linear relationships between chemical structure and biological activity. youtube.comnih.gov
These advanced algorithms are particularly useful when dealing with large and diverse datasets of chemical compounds. nih.gov For instance, deep learning models, such as the Molecule-Attention Transformer (MAT), can learn directly from molecular graphs and sequences, potentially identifying subtle structural features that are critical for activity. mdpi.com While the application of these specific, advanced AI/ML techniques to this compound itself is not yet widely published, the general trend in drug discovery points towards their increasing use. nih.govmdpi.com The development of ML-based QSAR models for thieno[2,3-d]pyrimidines could lead to more accurate predictions of their bioactivity and help in designing novel compounds with improved therapeutic profiles.
Prediction of Physicochemical Properties Relevant to Biological Activity
Beyond predicting target affinity, computational methods are crucial for evaluating the drug-like properties of a compound. A molecule's biological activity is not only dependent on its ability to bind to a target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools are widely used to predict these properties for thieno[2,3-d]pyrimidine derivatives early in the discovery process. nih.gov
Pharmacokinetic studies on various thienopyrimidine derivatives have shown good permeability and gastrointestinal absorption with no violations of Lipinski's rule of five. mdpi.com Computational ADMET and toxicity studies are routinely performed to assess properties like blood-brain barrier (BBB) penetration and potential inhibition of cytochrome P450 (CYP) enzymes, such as CYP2D6. nih.gov For many synthesized thieno[2,3-d]pyrimidines, predictions have indicated low BBB penetration and no inhibitory effects on key metabolic enzymes, which are favorable characteristics for a drug candidate. nih.gov These predictions help to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.
Table 2: Representative Predicted Physicochemical and ADMET Properties for a Thienopyrimidine Derivative
| Property | Predicted Value/Characteristic | Importance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Oral bioavailability (Lipinski's Rule) |
| MLogP (Lipophilicity) | < 5 | Oral bioavailability (Lipinski's Rule) |
| H-Bond Donors | < 5 | Oral bioavailability (Lipinski's Rule) |
| H-Bond Acceptors | < 10 | Oral bioavailability (Lipinski's Rule) |
| GI Absorption | Good | Bioavailability after oral administration |
| BBB Penetration | Low / Very Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
This table represents typical parameters evaluated in silico for drug-likeness and safety for the thieno[2,3-d]pyrimidine class of compounds. nih.govmdpi.comnih.gov
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Requirements for 6-Ethylthieno[2,3-d]pyrimidin-4-amine Derivatives
The fundamental pharmacophoric features of thieno[2,3-d]pyrimidine (B153573) derivatives are essential for their interaction with various biological targets. For kinase inhibition, a key interaction often involves the pyrimidine (B1678525) ring, which can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. researchgate.net For instance, in the context of PI3K inhibition, the morpholine (B109124) moiety at the 4-position is considered a crucial feature for maintaining activity as it binds to a valine residue in the hinge region. nih.gov
The general pharmacophore for many thieno[2,3-d]pyrimidine-based inhibitors can be summarized as:
A heterocyclic core (the thieno[2,3-d]pyrimidine) that serves as the scaffold.
A hydrogen bond donor/acceptor group at the 4-position (like an amine or morpholine) to interact with the kinase hinge region. nih.govnih.gov
Substituents at the 2- and 6-positions that can be modified to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov These substituents often occupy hydrophobic pockets within the target's active site.
Impact of Substituent Variations on Biological Potency
Role of the 6-Ethyl Group on Potency and Spectrum of Inhibition
The substitution at the 6-position of the thieno[2,3-d]pyrimidine core plays a significant role in modulating the biological activity and target specificity. While the parent compound of this article is this compound, extensive research has been conducted on various 6-substituted analogs. These studies indicate that modifications at this position can influence both potency and the spectrum of inhibition.
For example, in a series of 6-substituted thieno[2,3-d]pyrimidine analogs designed as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), the nature of the substituent at the 6-position was critical for activity. nih.gov A 6-substituted analog with a four-carbon bridge and a side-chain benzene (B151609) ring demonstrated dual inhibition of these enzymes. nih.gov Further modifications, replacing the phenyl moiety with other aryl groups like thiophene (B33073) and furan, were explored to enhance potency. nih.gov
The length and nature of the linker and the terminal group at the 6-position are key determinants of activity. In a related thieno[3,2-d]pyrimidine (B1254671) series, an ethyl linker (n=2) was found to be optimal for aligning an amide NH to form a hydrogen bond, whereas a shorter methylene (B1212753) linker (n=1) resulted in a dramatic decrease in potency. acs.org This highlights the importance of the spatial arrangement and interaction capabilities of the substituent at the 6-position.
Effects of Modifications at Other Ring Positions (e.g., 2-, 4-, 5-positions)
Modifications at the 2-, 4-, and 5-positions of the thieno[2,3-d]pyrimidine ring have been extensively explored to optimize the biological activity of this scaffold.
Position 2: The 2-position is a common site for introducing diversity. In a study of PI3K inhibitors, various 2-aryl substitutions were evaluated. nih.gov A 3-hydroxyphenyl group at this position resulted in the best activity against PI3Kβ and PI3Kγ isoforms, while moving the hydroxyl group to the 4-position led to a significant decrease in inhibitory activity. nih.gov Replacing the hydroxyl group with its bioisosteric amino group (NH2) also resulted in a significant drop in activity. nih.gov This indicates that both the electronic nature and the specific placement of the substituent are crucial.
Position 4: The 4-position is critical for hinge-binding in many kinase inhibitors. The introduction of an amino group or a substituted amino group, such as a morpholine ring, is a common strategy. nih.govmdpi.com In PI3K inhibitors, the morpholine moiety was found to be essential for binding to the hinge region. nih.gov Similarly, for tyrosine kinase inhibitors, incorporating different functional groups at position 4 has been a key derivatization strategy. nih.gov Thienopyrimidine derivatives with a chloro-acetohydrazide or a pyrrole-2,5-dione group at the 4-position have shown potent cytotoxic effects. nih.gov
Position 5: Modifications at the 5-position can also influence activity. In one study, derivatives with a more lipophilic tetramethylene substitution fused at the 5- and 6-positions generally showed better activity compared to their corresponding 5-methyl-6-carboxylate analogs. nih.gov This suggests that increasing lipophilicity at this position can be beneficial for potency.
The following table summarizes the effects of various substitutions on the biological activity of thieno[2,3-d]pyrimidine derivatives based on a study targeting PI3K. nih.gov
| Compound | Substitution at C2 | Substitution at C4 | Substitution at C5 & C6 | % Inhibition of PI3Kβ (at 10 µM) | % Inhibition of PI3Kγ (at 10 µM) |
| IIIa | 3-hydroxyphenyl | morpholine | 5-methyl-6-carboxylate | 62 | 70 |
| IIIb | 4-hydroxyphenyl | morpholine | 5-methyl-6-carboxylate | - | - |
| VIb | 3-hydroxyphenyl | morpholine | tetramethylene | 72 | 84 |
| VIc | 4-hydroxyphenyl | morpholine | tetramethylene | 50 | - |
| IIIk | 4-pyridyl | morpholine | 5-methyl-6-carboxylate | - | 48 |
Steric and Electronic Effects on Bioactivity
The steric and electronic properties of substituents on the thieno[2,3-d]pyrimidine core significantly impact their biological activity.
Electronic Effects: The electronic nature of the substituents can influence the binding affinity of the molecule to its target. For instance, the introduction of an electron-withdrawing group, such as a meta-chloro substitution on a phenyl ring at the 4-amino position, resulted in higher cytotoxic activity against the MDA-MB-231 breast cancer cell line. researchgate.netscielo.br This enhanced activity may be attributed to the p-π conjugation effect. researchgate.net Conversely, the specific electronic properties of a hydroxyl group at the 3-position of a 2-phenyl ring were found to be critical for PI3K inhibition, with other groups, including the bioisosteric NH2, abolishing the enzymatic activity. nih.gov
Steric Effects: The size and spatial arrangement of substituents (steric effects) are also crucial. The potency of thieno[2,3-d]pyrimidine derivatives can be highly sensitive to the position of substituents. For example, moving a hydroxyl group from the 3-position to the 4-position on a 2-phenyl ring caused a notable decrease in PI3K inhibitory activity. nih.gov This suggests that the larger steric bulk or different orientation of the substituent in the 4-position may disrupt optimal binding to the target. The length of a linker at the 6-position also demonstrates the importance of steric factors, with an ethyl linker showing superior activity over a shorter methylene or longer propyl linker in a related series. acs.org
Fragment-Based Lead Discovery and Optimization Strategies
Fragment-based lead discovery (FBLD) is a powerful strategy for identifying novel lead compounds. This approach involves screening low molecular weight fragments for weak but efficient binding to a biological target. These initial hits are then optimized and grown into more potent lead compounds. While direct evidence for the use of FBLD in discovering this compound is not prevalent in the provided context, the principles of fragment-based design are evident in the optimization of the broader thieno[2,3-d]pyrimidine scaffold.
The optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors is a notable example of lead optimization. nih.govresearchgate.net This process typically involves iterative cycles of design, synthesis, and biological testing to improve potency, selectivity, and drug-like properties. Structural modifications are guided by SAR data and, where available, by the crystal structure of the target protein in complex with an inhibitor.
In a related thieno[3,2-d]pyrimidin-4(3H)-one series, an NMR fragment-based screening approach was successfully used to identify ligand-efficient fragments binding to PDK1. lookchem.com Computational modeling of these bound fragments then guided the synthesis of more potent inhibitors. lookchem.com This demonstrates the utility of fragment-based approaches in discovering and optimizing compounds within the broader thienopyrimidine class.
Development of Patterns for Structure-Activity for Targeted Agents
The development of SAR patterns for thieno[2,3-d]pyrimidine derivatives has led to the creation of potent and selective inhibitors for a variety of therapeutic targets. By systematically modifying the scaffold and analyzing the resulting changes in biological activity, clear patterns have emerged.
For instance, in the development of atypical protein kinase C (aPKC) inhibitors, a tricyclic thieno[2,3-d]pyrimidine lead was optimized to improve potency and pharmacokinetic properties. nih.gov This led to the identification of compounds with high concentrations in the eye, making them promising candidates for treating certain blinding eye diseases. nih.gov
Similarly, a structure-based design strategy was employed to develop thieno[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR and VEGFR-2. researchgate.net By grafting different phenoxy moieties to the C-4 position, compounds with excellent anticancer activity against the MCF-7 cell line were identified. researchgate.net
The following table illustrates the development of SAR for thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors, showing how modifications impact antiproliferative activity. nih.gov
| Compound | Antiproliferative Activity (IC50 in µM) against Panc1 (KRAS G12D) | Antiproliferative Activity (IC50 in µM) against SW1990 (KRAS G12D) | Antiproliferative Activity (IC50 in µM) against CT26 (KRAS G12D) |
| KD-8 | low micromolar | low micromolar | low micromolar (average IC50 of 2.1 µM) |
This systematic approach to SAR has been instrumental in the discovery of thieno[2,3-d]pyrimidine-based inhibitors for a range of targets, including PI3K, FLT3, B-Raf, VEGFR-2, and KRAS G12D. nih.govnih.govnih.govnih.govnih.gov
Biological Activity and Mechanism of Action Studies
Anti-Cancer and Anti-Proliferative Activities
Derivatives of 6-Ethylthieno[2,3-d]pyrimidin-4-amine have demonstrated notable anti-proliferative activity against a range of human cancer cell lines. The cytotoxic effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cell population.
One study investigated a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, including a 2-ethyl derivative, against breast cancer cell lines. mdpi.comnih.gov The 2-ethyl-4-amino-thieno[2,3-d]pyrimidine derivative (referred to as compound 4 in the study) showed an IC50 of 28.89 µg/mL against the estrogen-positive MCF-7 cell line and an IC50 of 62.86 µg/mL against the triple-negative MDA-MB-231 cell line. mdpi.comnih.gov Another related derivative in the same study (compound 2) exhibited a higher effect against MDA-MB-231 cells with an IC50 of 52.56 µg/mL. mdpi.comnih.gov
In a separate study, newly synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives bearing benzimidazole (B57391) fragments were tested for their cytotoxicity. One of the most potent compounds (compound 21) showed high cytotoxicity against MDA-MB-231 cells (IC50 of 0.029 µM) and MCF-7 cells (IC50 of 0.074 µM). nih.govresearchgate.net This particular compound demonstrated lower cytotoxicity against normal mouse fibroblast 3T3 cells (IC50 of 0.20 µM), suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net
Furthermore, a classical analogue, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, afforded nanomolar GI50 (50% growth inhibition) values against various tumor cells in culture, demonstrating a broad spectrum of tumor inhibition in vitro. nih.gov
| Compound Derivative | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 28.89 µg/mL (0.11 µM) | mdpi.comnih.gov |
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast Cancer) | 62.86 µg/mL (0.24 µM) | mdpi.comnih.gov |
| Thieno[2,3-d]pyrimidin-4-one with benzimidazole fragment (Compound 21) | MDA-MB-231 (Breast Cancer) | 0.029 µM | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidin-4-one with benzimidazole fragment (Compound 21) | MCF-7 (Breast Cancer) | 0.074 µM | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidin-4-one with benzimidazole fragment (Compound 21) | 3T3 (Mouse Fibroblast) | 0.20 µM | nih.govresearchgate.net |
A key mechanism through which anti-proliferative agents exert their effects is by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints. Studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have shown that their effect on cell cycle progression is cell-line dependent. mdpi.comnih.gov For the estrogen-positive MCF-7 cell line, these compounds were found to induce cell cycle arrest in the G1 phase. mdpi.comnih.gov In contrast, when tested against the triple-negative MDA-MB-231 cell line, the same compounds caused an arrest in the G2 stage of the cell cycle. mdpi.comnih.gov
Similarly, other research on different thieno[2,3-d]pyrimidine (B153573) derivatives has also pointed to cell cycle modulation as a mechanism of action. For instance, one derivative, compound 7a, was found to arrest the growth of HepG2 cells in the S and G2/M phases. nih.gov The ability to halt cell division at these critical checkpoints prevents cancer cells from replicating, ultimately contributing to the compound's anti-cancer activity.
The anti-cancer properties of this compound and its analogues are rooted in their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are critical enzymes in the folate pathway, essential for the synthesis of dTMP, a necessary precursor for DNA replication. nih.gov The simultaneous inhibition of both TS and DHFR is a validated strategy for cancer chemotherapy.
A classical analogue, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, was specifically designed and synthesized as a dual inhibitor of these enzymes. nih.govdrugbank.com This compound proved to be an excellent dual inhibitor, with potent activity against both human TS (IC50 = 54 nM) and human DHFR (IC50 = 19 nM). nih.gov The 6-ethyl substitution in this analogue was shown to significantly increase both the potency and the spectrum of tumor inhibition compared to its 6-methyl counterpart. nih.gov
| Enzyme | Inhibitory Activity (IC50) | Source |
|---|---|---|
| Human Thymidylate Synthase (TS) | 54 nM | nih.gov |
| Human Dihydrofolate Reductase (DHFR) | 19 nM | nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival. nih.gov Its overexpression or mutational activation is a hallmark of many cancers, making it a key target for anti-cancer therapies. nih.govnih.govresearchgate.net The thieno[2,3-d]pyrimidine nucleus has been identified as a promising scaffold for developing EGFR inhibitors. nih.govresearchgate.net
Research has shown that the anti-cancer activity of certain thieno[2,3-d]pyrimidines against breast cancer cell lines like MDA-MB-231 and MCF-7 is linked to their ability to inhibit EGFR. nih.govresearchgate.net A series of 4-aryl aminothieno[2,3-d]pyrimidines were developed as EGFR inhibitors, with one of the most active members demonstrating inhibitory partialities of 37.19 nM against wild-type EGFR (EGFRWT) and 204.10 nM against a mutant form (EGFRT790M). researchgate.net Another study led to the discovery of a promising dual EGFR inhibitor for cancer treatment from the thieno[2,3-d]pyrimidine class. nih.gov
Target-Specific Enzyme Inhibition and Molecular Mechanisms
Other Kinase Inhibitions (e.g., Aurora B kinase, Checkpoint Kinase 1)
The thieno[2,3-d]pyrimidine scaffold, to which this compound belongs, has been identified as a core structure for the development of various kinase inhibitors. While specific data on this compound is limited, related compounds have shown notable activity.
Aurora B Kinase: Aurora kinases are crucial regulators of the cell cycle, and their deregulation is observed in several tumors. nih.gov The thieno[2,3-d]pyrimidine core is a recognized scaffold for developing inhibitors against these kinases. For instance, certain 2,4-disubstituted pyrimidines have been developed as inhibitors of Aurora A and Aurora B kinases. lookchem.com One such compound demonstrated inhibitory activity with an IC50 value of 293 nM against Aurora B and was found to decrease its phosphorylation. lookchem.com
Checkpoint Kinase 1 (CHK1): CHK1 is a key component of the DNA damage response pathway, making it an attractive target for cancer therapy. nih.gov Newly synthesized thienopyrimidine derivatives have been identified as potent and selective inhibitors of CHK1. imrpress.com Research into related scaffolds, such as pyrido[3,2-d]pyrimidin-6(5H)-one, has yielded compounds with single-digit nanomolar potency against CHK1 (IC50: 0.55 nM). nih.gov
Additionally, a series of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines, which are close structural relatives of the subject compound, were identified as having low micromolar inhibition against LIM Kinase 1 (LIMK1). nih.gov
Anti-Infective Properties
The thieno[2,3-d]pyrimidine nucleus is a versatile scaffold that has been extensively explored for its anti-infective properties, demonstrating a broad spectrum of activity against bacteria, fungi, protozoa, and viruses.
Anti-Bacterial Activity (Gram-Positive and Gram-Negative Strains)
Derivatives of thieno[2,3-d]pyrimidine have shown significant antibacterial activity, particularly against Gram-positive bacteria. Several studies have synthesized and evaluated these compounds against a range of pathogens. nih.govresearchgate.net
Notably, some thieno[2,3-d]pyrimidinediones displayed potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms. nih.govnih.gov These include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov In contrast, the activity against Gram-negative strains was generally moderate to weak, with MIC values ranging from 16 to over 32 mg/L. nih.govnih.gov Hybrids combining thienopyrimidine with sulfonamides have also been investigated, showing activity against Staphylococcus aureus and Escherichia coli. mdpi.com
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent (MIC: 2-16 mg/L) | nih.govnih.gov |
| Vancomycin-Intermediate S. aureus (VISA) | Potent (MIC: 2-16 mg/L) | nih.govnih.gov |
| Vancomycin-Resistant S. aureus (VRSA) | Potent (MIC: 2-16 mg/L) | nih.govnih.gov |
| Vancomycin-Resistant Enterococci (VRE) | Potent (MIC: 2-16 mg/L) | nih.govnih.gov |
| Streptococcus pneumoniae | Significant | nih.gov |
| Escherichia coli | Moderate (MIC: 7.81 µg/ml for one derivative) | nih.gov |
| Gram-Negative Strains (General) | Weak to Moderate (MIC: 16 to >32 mg/L) | nih.govnih.gov |
Anti-Fungal Activity
The antifungal potential of the thieno[2,3-d]pyrimidine scaffold has been demonstrated against various fungal pathogens. mdpi.comnih.gov A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were evaluated for their activity against Piricularia oryzae, the fungus responsible for rice blast disease. nih.gov These compounds also showed preventive effects against Sheath blight and Cucumber powdery mildew in pot tests. nih.gov
In other studies, tetramethylenethieno[2,3-d]pyrimidine derivatives were tested for their antimicrobial properties, with some compounds exhibiting notable antifungal activity against Candida albicans. nih.gov One derivative showed a minimum inhibitory concentration (MIC) value of 7.81 µg/ml against C. albicans. nih.gov
| Fungal Strain / Disease | Activity / Effect | Reference |
|---|---|---|
| Piricularia oryzae (Rice Blast) | Active | nih.gov |
| Sheath Blight | Preventive Effect | nih.gov |
| Cucumber Powdery Mildew | Preventive Effect | nih.gov |
| Candida albicans | Active (MIC: 7.81 µg/ml for one derivative) | nih.gov |
| Candida parapsilosis | Active | mdpi.com |
Anti-Protozoal Activity (e.g., Anti-Malarial Activity against Plasmodium falciparum)
Malaria remains a significant global health issue, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of new therapeutic agents. researchgate.netnih.gov The thieno[2,3-d]pyrimidine scaffold has been explored for this purpose. A close analog, 5-Phenylthieno[2,3-d]pyrimidin-4-amine, is noted for its antiprotozoal activities. medchemexpress.com
Research has identified the cysteine protease falcipain-2 (FP-2) of P. falciparum as a key target for antimalarial drugs. nih.gov A series of novel 2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamides were designed and synthesized as FP-2 inhibitors, showing high inhibitory effects with IC50 values in the range of 1.46-11.38 μM. nih.gov The related thieno[3,2-d]pyrimidine (B1254671) scaffold has also been extensively studied, yielding compounds with good antiplasmodial activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.govmalariaworld.org
Anti-Viral Activity
The broad class of pyrimidine-containing compounds has been a rich source of antiviral agents, with activity reported against a wide range of viruses, including influenza, hepatitis B and C, and HIV. nih.gov Specifically for the thieno[2,3-d]pyrimidine scaffold, a close analog, 5-Phenylthieno[2,3-d]pyrimidin-4-amine, has been reported to possess antiviral properties. medchemexpress.com However, it is also important to note that an initial investigation of certain thieno[2,3-d]pyrimidine-2,4-dione derivatives failed to detect any antiviral activity, indicating that the substitution pattern on the core scaffold is critical for this biological effect. nih.gov
Anti-Inflammatory and Analgesic Effects
Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as anti-inflammatory and analgesic agents, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govcu.edu.egresearchgate.net
In vivo studies using the carrageenan-induced paw edema test in rats, a standard model for acute inflammation, demonstrated that synthesized thieno[2,3-d]pyrimidine derivatives could significantly reduce edema, with activity comparable to the reference drug diclofenac (B195802) sodium. cu.edu.egnih.gov The mechanism for this anti-inflammatory effect is linked to the reduction of prostaglandin (B15479496) E2 (PGE2) concentration in blood serum. cu.edu.egnih.gov One promising compound reduced PGE2 levels to 19 pg/mL, comparable to diclofenac's effect (12 pg/mL). nih.gov These new products also showed analgesic activities comparable to that of acetylsalicylic acid. researchgate.net A key advantage highlighted in these studies is that these thienopyrimidine compounds are free from the acidic carboxylic acid moiety common to most NSAIDs, which is often associated with gastrointestinal side effects. cu.edu.egnih.gov
Antioxidant Activity
The thieno[2,3-d]pyrimidine scaffold is a subject of considerable interest for its antioxidant potential, which is the capacity to neutralize harmful free radicals and reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in a wide range of diseases. guidechem.com Derivatives of thieno[2,3-d]pyrimidine have been evaluated through various in vitro assays to determine their efficacy as antioxidants.
A study involving a series of novel 4-substituted-thieno[2,3-d]pyrimidin-4-yl-amines demonstrated varied but present antioxidant activity across all eleven synthesized compounds. nih.gov The antioxidant potential was assessed using three distinct methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a hydrogen peroxide scavenging method, and a nitric oxide radical scavenging method. nih.gov In the DPPH assay, antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically. nih.gov Similarly, the hydrogen peroxide assay measures the reduction in absorbance at 230 nm as the antioxidant scavenges H₂O₂. nih.gov Among the tested compounds, one derivative, designated SLNA9, showed particularly noteworthy activity, with a 79% inhibition in the DPPH assay. nih.gov
Further research into other derivatives has identified compounds with significant antioxidant properties. In an evaluation of eleven thieno[2,3-d]pyrimidine-4-amines using a lipid peroxidation method, two compounds were found to exhibit notable antioxidant capabilities. guidechem.com Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the antioxidant mechanisms. scielo.br These computational analyses investigate parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to predict how the compounds neutralize free radicals, suggesting that the primary mechanisms are likely Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). scielo.br These theoretical findings align with in vitro results, which show that the presence of electron-donating groups on the thieno[2,3-d]pyrimidine structure enhances its free radical scavenging effectiveness. rsc.org
| Compound Derivative | Assay Method | Result | Source |
|---|---|---|---|
| SLNA9 | DPPH Radical Scavenging | 79% inhibition | nih.gov |
| 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo guidechem.comnih.govthieno[2,3-d]pyrimidin-4-amine | Lipid Peroxidation Inhibition | IC₅₀ = 90 ± 4 μM | guidechem.com |
| 2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo guidechem.comnih.govthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | Lipid Peroxidation Inhibition | IC₅₀ = 165 ± 40 μM | guidechem.com |
Central Nervous System (CNS) Protective Effects
The therapeutic potential of thieno[2,3-d]pyrimidine derivatives extends to the protection of the central nervous system. Research has focused on their utility in mitigating neuronal damage and targeting mechanisms associated with neurodegenerative diseases like Alzheimer's.
In one study, a series of novel thieno[2,3-d]pyrimidine hybrids, specifically alkyne Mannich bases and 1,3,4-oxadiazole (B1194373) derivatives, were synthesized and evaluated for neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cell death in PC12 cells, a common model for neuronal studies. nih.gov Two compounds, 9a and 10d, demonstrated significant neuroprotection with EC₅₀ values of 10.6 µg/mL and 11.88 µg/mL, respectively. nih.gov This was the first report to demonstrate the potential of thieno[2,3-d]pyrimidine derivatives as neuroprotective agents against this type of oxidative stress-induced neurotoxicity. nih.gov
Another area of investigation is the role of these compounds as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. By inhibiting AChE, these agents can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. A study focused on thieno[2,3-d]pyrimidines as a novel scaffold for AChE inhibitors found that derivatives with hydrogen-bond donors and electron-donating groups showed improved activity. ekb.eg The most potent compound synthesized, designated as compound 6, exhibited an IC₅₀ value of 0.199 µM. ekb.eg Molecular docking studies supported this finding, revealing strong interactions between the compound and key amino acid residues in the active site of the AChE enzyme. ekb.eg
| Compound Derivative | Biological Target/Model | Result | Source |
|---|---|---|---|
| Compound 9a (Oxadiazole hybrid) | H₂O₂-induced neurotoxicity in PC12 cells | EC₅₀ = 10.6 µg/mL | nih.gov |
| Compound 10d (Oxadiazole hybrid) | H₂O₂-induced neurotoxicity in PC12 cells | EC₅₀ = 11.88 µg/mL | nih.gov |
| Compound 6 | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.199 µM | ekb.eg |
Regulatory Effects on Plant Growth and Photosynthesis
Following a thorough review of available scientific literature, no studies were found pertaining to the regulatory effects of this compound or its derivatives on plant growth or photosynthesis. The existing body of research on this class of compounds is predominantly focused on biomedical and pharmaceutical applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.
Future Perspectives and Research Directions
Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency
A primary focus of future research will be the rational design and synthesis of new analogs of 6-Ethylthieno[2,3-d]pyrimidin-4-amine to improve both potency and target specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets.
Research has shown that substitutions at the 6-position of the thieno[2,3-d]pyrimidine (B153573) ring are particularly impactful. For instance, the introduction of 6-ethynyl groups has led to the development of potent, irreversible inhibitors of ErbB family kinases. nih.gov Another study demonstrated that attaching various side chains, including pyridine (B92270) and thiophene (B33073), to the 6-position created multi-targeted agents with selective uptake by folate receptors. nih.gov These findings suggest that further exploration of diverse substituents at this position could yield analogs with fine-tuned activity.
The synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has also yielded compounds with significant anti-proliferative effects against cancer cell lines like A549 and MCF-7. nih.gov Future work will likely involve creating hybrid molecules that combine beneficial structural features from different analog series to enhance therapeutic potential. mdpi.com
Table 1: Examples of Thieno[2,3-d]pyrimidine Analogs and Their Biological Effects
| Analog/Modification | Key Structural Feature | Observed Biological Effect/Target | Reference |
|---|---|---|---|
| 6-Substituted Analogs | Pyridine or thiophene side chains at C6 position | Dual inhibition of GARFTase and AICARFTase; selective uptake by folate receptors. | nih.govnih.gov |
| 6-Ethynylthieno[2,3-d]pyrimidin-4-anilines | Ethynyl group at C6 position | Covalent, irreversible inhibition of ErbB family kinases (e.g., EGFR). | nih.gov |
| 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones | Substitutions at C2 and N3 positions | Potent anti-proliferative activity against A549 lung cancer cells. | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | Alkyl groups at C2 position | Anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. | mdpi.comnih.gov |
Exploration of New Biological Targets and Therapeutic Applications for this compound
While much research has focused on the anti-cancer properties of thieno[2,3-d]pyrimidines, the scaffold's versatility suggests potential applications against a broader range of diseases. nih.gov Future investigations will aim to identify and validate novel biological targets for this compound and its derivatives.
One promising area is in infectious diseases. A related isomer, thieno[3,2-d]pyrimidin-4-amine, was identified as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, highlighting a potential avenue for developing new anti-tubercular agents. nih.gov Given the structural similarity, the this compound core could be explored for similar activity.
Within oncology, research is moving beyond traditional kinase targets. Analogs of this compound have been identified as potent dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine (B94841) biosynthesis pathway. nih.govnih.gov Some derivatives also inhibit the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2). nih.gov These findings open up the possibility of targeting metabolic pathways that are critical for cancer cell survival. The potential therapeutic effects could extend to anti-inflammatory applications as well.
Integration of Advanced Computational Approaches for Accelerated Drug Discovery
The integration of computational methods is set to revolutionize the discovery and optimization of thieno[2,3-d]pyrimidine-based drug candidates. nih.govtaylorfrancis.com In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can significantly accelerate the drug discovery process. nih.govnih.govresearchgate.net
These computational tools allow researchers to:
Predict Binding Affinity: Molecular docking can predict how different analogs of this compound bind to the active sites of target proteins. researchgate.net This is aided by the availability of X-ray crystal structures of related compounds complexed with their enzyme targets, such as human GARFTase. nih.govnih.gov
Guide Analog Design: 3D-QSAR and pharmacophore modeling can identify the key structural features required for biological activity, guiding the synthesis of more potent and selective molecules. nih.govtaylorfrancis.com
Perform Virtual Screening: Large chemical databases can be screened computationally to identify new molecules with the thieno[2,3-d]pyrimidine scaffold that are likely to be active against a specific target. nih.govnih.gov
By combining computational predictions with experimental validation, the design-synthesis-test cycle can be made more efficient, reducing the time and cost associated with developing new therapeutic agents. taylorfrancis.com
Investigation of Polypharmacology and Multi-Targeting Strategies
The concept of polypharmacology, where a single drug acts on multiple biological targets, is an increasingly important strategy for treating complex diseases like cancer. nih.gov This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. The thieno[2,3-d]pyrimidine scaffold is an excellent platform for developing such multi-targeted agents. nih.govnih.gov
Research has already established that 6-substituted thieno[2,3-d]pyrimidines can act as dual inhibitors of GARFTase and AICARFTase. nih.govnih.gov Further studies have shown that some of these compounds can also inhibit mitochondrial one-carbon metabolism by targeting SHMT2. nih.gov This ability to simultaneously disrupt multiple critical pathways in cancer cells makes these compounds highly valuable.
Future research will focus on:
Designing analogs with precisely tailored multi-target profiles.
Understanding the synergistic effects of inhibiting multiple targets simultaneously.
Expanding the multi-targeting approach to other disease areas where complex pathway interactions are involved.
This strategy represents a shift from the "one drug, one target" paradigm to a more holistic approach that may prove more effective for complex multifactorial diseases.
Development of Novel and Sustainable Synthetic Routes for Improved Scalability
As promising drug candidates based on the this compound scaffold emerge, the development of efficient, scalable, and sustainable synthetic routes becomes critical. Current synthetic methods often involve multiple steps or provide moderate yields. mdpi.comnih.gov
Future research in synthetic chemistry will aim to:
Develop One-Pot Reactions: Methodologies like the one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which can achieve high yields, are highly desirable. nih.gov
Optimize Reaction Conditions: This includes exploring new catalysts, solvents, and reaction parameters to improve yield, reduce reaction times, and minimize waste. For example, optimizing palladium-catalyzed cross-coupling reactions is a key area of focus. nih.gov
Improve Step Economy: Designing synthetic pathways with fewer steps reduces cost and environmental impact. This involves strategically planning the order of key bond-forming reactions, such as C-N and C-C cross-coupling. nih.gov
Incorporate Green Chemistry Principles: The adoption of greener solvents, reduction of hazardous reagents, and improvement of atom economy will be essential for environmentally responsible and commercially viable large-scale production.
By focusing on these areas, chemists can ensure that novel and effective therapeutic agents derived from this compound can be produced efficiently and sustainably.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Ethylthieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Synthetic Routes : The compound can be synthesized via nucleophilic displacement of chloride in bromo-chlorothienopyrimidine precursors with ethylamine derivatives, followed by coupling reactions. For example, Sonogashira coupling with ethynyl reagents under refluxing isopropyl alcohol with catalytic HCl yields ethynyl-substituted analogs .
- Optimization : Adjusting solvent polarity (e.g., using dry methanol or isopropyl alcohol) and catalyst loadings (e.g., Pd-based catalysts for cross-coupling) improves yields. Temperature control during cyclization (e.g., 200°C in formamide for Niementowski-like reactions) is critical to avoid decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key for confirming substitution patterns on the pyrimidine ring. For instance, ethyl groups typically show triplet signals (δ ~1.3 ppm for CH3) and quartet signals (δ ~2.5 ppm for CH2) .
- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., ESI+ for [M+H]+ ion detection) .
- IR Spectroscopy : Identifies functional groups like NH2 (stretch ~3400 cm⁻¹) and C-S bonds (600-700 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence the biological activity of thienopyrimidine derivatives?
- SAR Insights : Ethyl groups enhance lipophilicity, improving membrane permeability compared to methyl analogs. For example, 6-ethyl derivatives exhibit stronger dihydrofolate reductase (DHFR) inhibition (IC50 ~0.8 μM) than methylated counterparts (IC50 ~1.5 μM) .
- Mechanistic Impact : Substitutions at the 4-amine position (e.g., aryl vs. alkyl) modulate target binding. Ethyl groups may stabilize hydrophobic interactions in enzyme active sites .
Q. What strategies resolve contradictions in synthetic yields for 6-ethylthienopyrimidine derivatives?
- Case Study : Lower yields (<50%) in Sonogashira couplings may arise from alkyne instability. Using trimethylsilyl-protected alkynes or switching to Suzuki-Miyaura couplings (e.g., with boronic acids) improves reproducibility .
- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation (e.g., imine intermediates in reductive amination) to identify bottlenecks .
Q. How can computational modeling predict the solubility and bioavailability of this compound?
- Methods :
- DFT Calculations : Estimate logP values (~2.5) to predict lipid solubility .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., DHFR) to guide derivatization .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Key Issues :
- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
- Byproduct Control : Optimize stoichiometry (e.g., 1.2 eq ethylamine) to minimize di-alkylated impurities .
Methodological and Compliance Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (H315/H319 hazards) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with sodium bicarbonate before disposal .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
